molecular formula C5H11NO B1426255 (3R)-3-methylpyrrolidin-3-ol CAS No. 392338-65-7

(3R)-3-methylpyrrolidin-3-ol

Cat. No.: B1426255
CAS No.: 392338-65-7
M. Wt: 101.15 g/mol
InChI Key: ILBDVRCFTYQLOE-RXMQYKEDSA-N
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Description

(3R)-3-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a methyl group at the 3-position

Scientific Research Applications

(3R)-3-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. For example, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine to form the desired product . The reaction conditions typically involve the use of lithium aluminum hydride (LAH) and catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as chemical vapor deposition or molten salt electrolysis, depending on the specific requirements and desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methylpyrrolidin-3-one, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of (3R)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in hydrogen bonding and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
  • (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine

Uniqueness

(3R)-3-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain applications .

Properties

IUPAC Name

(3R)-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392338-65-7
Record name (3R)-3-Methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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